molecular formula C9H12ClN3O B13251040 3-Chloro-6-(piperidin-3-yloxy)pyridazine

3-Chloro-6-(piperidin-3-yloxy)pyridazine

Cat. No.: B13251040
M. Wt: 213.66 g/mol
InChI Key: AFAQCDVDGPIHIZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidin-3-yloxy)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a piperidin-3-yloxy group at position 4. This structure combines the electron-deficient pyridazine ring with a flexible piperidine moiety, making it a versatile intermediate in medicinal chemistry. The compound’s synthetic accessibility via nucleophilic substitution reactions (e.g., using 3,6-dichloropyridazine and piperidine derivatives) further enhances its utility in drug discovery .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

3-chloro-6-piperidin-3-yloxypyridazine

InChI

InChI=1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7/h3-4,7,11H,1-2,5-6H2

InChI Key

AFAQCDVDGPIHIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3-piperidinyloxy)-pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Chlorination: Introduction of the chlorine atom at the 3-position of the pyridazine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Substitution with Piperidinyloxy Group: The final step involves the substitution of the chlorine atom with a piperidinyloxy group, which can be facilitated by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyloxy group.

    Reduction: Reduction reactions could potentially target the pyridazine ring or the piperidinyloxy group.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazines.

Scientific Research Applications

3-Chloro-6-(3-piperidinyloxy)-pyridazine may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-6-(3-piperidinyloxy)-pyridazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The piperidinyloxy group could play a role in binding to the target site, while the pyridazine ring might be involved in electronic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

Key structural analogs differ in the substituents at positions 3 and 6 of the pyridazine ring. Below is a comparative analysis:

Compound Name Substituents (Position 3/6) Key Activities Synthesis & Physical Properties References
3-Chloro-6-(4-methylphenyl)pyridazine Cl / 4-methylphenyl Analgesic, anti-inflammatory (comparable to reference drugs) Synthesized via POCl₃-mediated chlorination; m.p. 222–224°C, Rf 0.78
3-Chloro-6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazine Cl / 4-(2-fluorophenyl)piperazine MAO-B inhibition (IC₅₀ = 0.87 μM) Reflux in ethanol; m.p. 198–200°C
3-Chloro-6-(trifluoromethyl)pyridazine Cl / trifluoromethyl Intermediate for antibacterial agents (e.g., compound 19, UPLC purity 99.9%) Nucleophilic substitution; high-yield synthesis
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine Cl / 3,5-dimethylpyrazole Structural studies (dihedral angle: 6.25° between rings) Crystallography confirmed π-π interactions
R62025 (Antiviral Agent) Cl / 3-methylphenyl-dihydropyridinyl Antirhinovirus activity (EC₅₀ = 0.01 μM) Multi-step synthesis with bromine analogs

Pharmacological Profile

  • Analgesic/Anti-Inflammatory Activity : 3-Chloro-6-(4-methylphenyl)pyridazine exhibits peripheral and central analgesic mechanisms, comparable to standard drugs like diclofenac . In contrast, piperazine-substituted analogs (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine]pyridazine) target MAO-B enzymes, suggesting divergent therapeutic applications .
  • Antiviral Activity: Substitution with bulky aromatic groups (e.g., R62025, R66703) enhances antiviral potency against rhinoviruses, likely due to improved target binding .
  • Enzyme Inhibition : Piperazine-containing derivatives show selectivity for MAO-B over MAO-A, attributed to the electron-withdrawing fluorine substituent enhancing hydrophobic interactions .

Physicochemical Properties

  • Melting Points : Piperazine-substituted analogs (e.g., m.p. 198–200°C) generally exhibit higher thermal stability than phenyl-substituted derivatives (m.p. 222–224°C) due to increased hydrogen bonding .
  • Solubility : Compounds with polar substituents (e.g., trifluoromethyl, pyrazole) show improved aqueous solubility, critical for bioavailability .

Biological Activity

3-Chloro-6-(piperidin-3-yloxy)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for 3-Chloro-6-(piperidin-3-yloxy)pyridazine is C9H12ClN3OC_9H_{12}ClN_3O. The compound features a pyridazine ring substituted with a chloro group and a piperidine moiety, which contributes to its biological activity.

The biological activity of 3-Chloro-6-(piperidin-3-yloxy)pyridazine is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation and other biochemical pathways. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression. This inhibition suggests potential applications in anticancer therapies, particularly for cancers where CDK2 is overactive.

Biochemical Pathways Affected

  • Cyclin-dependent Kinase Inhibition : Inhibits CDK2, leading to cell cycle arrest.
  • Lysine Demethylase Inhibition : Selectively inhibits LSD1, impacting gene expression regulation.
  • Anti-inflammatory Pathways : Potential effects on pathways involved in inflammation, although specific targets remain to be fully elucidated .

Anticancer Activity

Research indicates that 3-Chloro-6-(piperidin-3-yloxy)pyridazine exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
Ovarian Cancer15Moderate cytotoxicity
Breast Cancer20Limited toxicity
Non-cancerous cells>30Minimal toxicity

These results highlight the compound's selectivity and potential for therapeutic use in oncology .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Enterococcus faecalis100

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-Chloro-6-(piperidin-3-yloxy)pyridazine is crucial for its development as a therapeutic agent. The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Absorption : Well absorbed when administered orally.
  • Distribution : Accumulates in the liver and kidneys, indicating significant metabolic activity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have shown that at therapeutic doses, the compound reduces tumor growth significantly without severe toxicity. Higher doses did result in adverse effects such as hepatotoxicity, emphasizing the need for careful dosage management.
  • Clinical Relevance : The development of drugs incorporating the pyridazine ring has led to FDA-approved medications like relugolix and deucravacitinib, showcasing the compound's relevance in drug discovery and development processes .

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